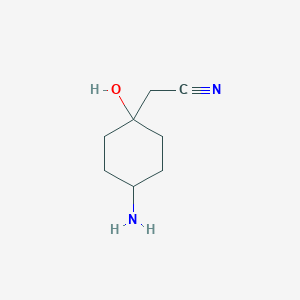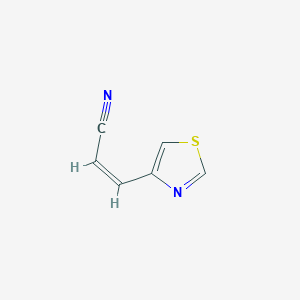![molecular formula C9H7N3O4 B13014292 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B13014292.png)
2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound that belongs to the pyridopyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds. One efficient method is the microwave-assisted synthesis in an aqueous medium, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method offers high yields and environmentally friendly conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely employed to scale up the synthesis. The use of recyclable catalysts and aqueous media aligns with industrial practices aimed at reducing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for synthesizing more complex heterocyclic compounds.
Material Science:
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in microorganisms. This inhibition leads to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one: Shares a similar core structure but differs in functional groups.
Pyrido[2,3-d]pyrimidine derivatives: Various derivatives with different substituents exhibit diverse biological activities.
Uniqueness
2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is unique due to its specific acetic acid moiety, which can enhance its solubility and reactivity compared to other pyridopyrimidine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C9H7N3O4 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7N3O4/c13-6(14)4-12-8(15)5-2-1-3-10-7(5)11-9(12)16/h1-3H,4H2,(H,13,14)(H,10,11,16) |
Clave InChI |
DVFSJCCZBMHVPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=O)N(C2=O)CC(=O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)
![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)







![7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13014281.png)
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)


